molecular formula C₁₀H₈D₅NO₂ B1141003 4-(3-Hydroxyiminobutyl)phenol CAS No. 1185238-88-3

4-(3-Hydroxyiminobutyl)phenol

Cat. No.: B1141003
CAS No.: 1185238-88-3
M. Wt: 184.25
Attention: For research use only. Not for human or veterinary use.
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Description

(E/Z)-4-(4’-Hydroxyphenyl)-2-butanone Oxime-[d5] is a deuterated derivative of 4-(4’-Hydroxyphenyl)-2-butanone oxime. Deuterated compounds are often used in scientific research to study metabolic pathways and reaction mechanisms due to the presence of deuterium, a stable isotope of hydrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E/Z)-4-(4’-Hydroxyphenyl)-2-butanone Oxime-[d5] typically involves the following steps:

    Starting Material: The synthesis begins with 4-(4’-Hydroxyphenyl)-2-butanone.

    Oximation: The ketone group of 4-(4’-Hydroxyphenyl)-2-butanone is converted to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

    Deuteration: The deuterium labeling is introduced by using deuterated reagents or solvents during the synthesis process.

Industrial Production Methods

Industrial production methods for deuterated compounds often involve large-scale synthesis using deuterated solvents and reagents. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the incorporation of deuterium.

Chemical Reactions Analysis

Types of Reactions

(E/Z)-4-(4’-Hydroxyphenyl)-2-butanone Oxime-[d5] can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile or nitro compounds.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and acid chlorides.

Major Products

    Oxidation: Nitriles or nitro compounds.

    Reduction: Amines.

    Substitution: Ethers or esters.

Scientific Research Applications

(E/Z)-4-(4’-Hydroxyphenyl)-2-butanone Oxime-[d5] has various applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanism studies.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Investigated for its potential therapeutic effects and metabolic pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E/Z)-4-(4’-Hydroxyphenyl)-2-butanone Oxime-[d5] involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for detailed studies of these interactions, providing insights into the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    4-(4’-Hydroxyphenyl)-2-butanone Oxime: The non-deuterated version of the compound.

    4-(4’-Hydroxyphenyl)-2-butanone: The precursor to the oxime derivative.

    Deuterated Ketones: Other deuterated ketone compounds used in similar research applications.

Uniqueness

(E/Z)-4-(4’-Hydroxyphenyl)-2-butanone Oxime-[d5] is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and the ability to trace metabolic pathways more accurately.

Properties

IUPAC Name

4-(3-hydroxyiminobutyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(11-13)2-3-9-4-6-10(12)7-5-9/h4-7,12-13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZRELCLIQMHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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